Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)
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Overview
Description
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) is a heterocyclic organic compound that features a pyrimidine ring substituted with a propynyloxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) typically involves the reaction of pyrimidine derivatives with propargyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of propargyl alcohol reacts with a halogenated pyrimidine derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyloxy group can be reduced to form saturated derivatives.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Substitution: Halogenated pyrimidine derivatives and bases like potassium carbonate are frequently used.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Propynyloxy)methyl]pyridine
- 2-[(2-Propynyloxy)methyl]pyrazine
- 2-[(2-Propynyloxy)methyl]pyrrole
Uniqueness
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyloxy group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
126230-86-2 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(prop-2-ynoxymethyl)pyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-6-11-7-8-9-4-3-5-10-8/h1,3-5H,6-7H2 |
InChI Key |
RJTFVCXJSGLPEU-UHFFFAOYSA-N |
SMILES |
C#CCOCC1=NC=CC=N1 |
Canonical SMILES |
C#CCOCC1=NC=CC=N1 |
Synonyms |
Pyrimidine, 2-[(2-propynyloxy)methyl]- (9CI) |
Origin of Product |
United States |
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